molecular formula C12H16N4O6 B13860469 Decitabine Diacetate

Decitabine Diacetate

Cat. No.: B13860469
M. Wt: 312.28 g/mol
InChI Key: GZJUWGDKJKLXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decitabine Diacetate is synthesized through a multi-step process involving the protection and deprotection of functional groupsThe final steps involve deprotection and purification .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Decitabine Diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and modified nucleosides, which can have different biological activities .

Scientific Research Applications

Decitabine Diacetate has a wide range of applications in scientific research:

Mechanism of Action

Decitabine Diacetate exerts its effects by incorporating into DNA and inhibiting DNA methyltransferases. This leads to the hypomethylation of DNA, resulting in the reactivation of silenced genes. The primary molecular targets are the DNA methyltransferases, and the pathways involved include the DNA damage response and apoptosis .

Properties

Molecular Formula

C12H16N4O6

Molecular Weight

312.28 g/mol

IUPAC Name

[3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H16N4O6/c1-6(17)20-4-9-8(21-7(2)18)3-10(22-9)16-5-14-11(13)15-12(16)19/h5,8-10H,3-4H2,1-2H3,(H2,13,15,19)

InChI Key

GZJUWGDKJKLXMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C

Origin of Product

United States

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